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molecular formula C12H16N2O2 B7988244 Methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

Methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

Cat. No. B7988244
M. Wt: 220.27 g/mol
InChI Key: SVJUGGPMGRDVBL-UHFFFAOYSA-N
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Patent
US09446130B2

Procedure details

To a solution of compound 3-(cyclopropanecarbonyl)-4-oxocyclohexanecarboxylic acid (36.0 g, 0.15 mol) in EtOH (95%, 300 mL) was added hydrazine hydrate (23.0 g, 0.39 mol) at 0° C. The reaction mixture was stirred 18 h at rt. The solvent was concentrated in vacuum to give methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate (35.0 g). The compound was used in the next reaction without further purification.
Name
3-(cyclopropanecarbonyl)-4-oxocyclohexanecarboxylic acid
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]([CH:6]2[C:11](=O)[CH2:10][CH2:9][CH:8]([C:13]([OH:15])=O)[CH2:7]2)=O)[CH2:3][CH2:2]1.[OH2:16].[NH2:17][NH2:18].[CH3:19]CO>>[CH:1]1([C:4]2[C:6]3[CH2:7][CH:8]([C:13]([O:15][CH3:19])=[O:16])[CH2:9][CH2:10][C:11]=3[NH:18][N:17]=2)[CH2:2][CH2:3]1 |f:1.2|

Inputs

Step One
Name
3-(cyclopropanecarbonyl)-4-oxocyclohexanecarboxylic acid
Quantity
36 g
Type
reactant
Smiles
C1(CC1)C(=O)C1CC(CCC1=O)C(=O)O
Name
Quantity
23 g
Type
reactant
Smiles
O.NN
Name
Quantity
300 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 18 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated in vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(CC1)C1=NNC=2CCC(CC12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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